1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H19ClF3NO3S and its molecular weight is 445.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of pyrrolidine derivatives, including those containing sulfonyl and trifluoromethyl groups, which are key features of the compound . For instance, Smolobochkin et al. (2017) described an acid-catalyzed reaction leading to new arylsulfonylpyrrolidines, showcasing a method for synthesizing derivatives similar to the compound of interest (Smolobochkin et al., 2017). Similarly, Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines, highlighting the relevance of these functional groups in medicinal chemistry (Markitanov et al., 2016).
Biological Activity and Applications
Several studies have focused on the potential biological activities of compounds structurally related to "1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one." For example, the work by Duan et al. (2019) on phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists highlighted the importance of specific structural elements for achieving high selectivity and desirable pharmacokinetic properties, which could be relevant for understanding the biological activities of similar compounds (Duan et al., 2019).
Antimicrobial Activity
The antimicrobial potential of sulfonamide and pyrrolidine derivatives has been explored, indicating that these structural motifs could contribute to antibacterial and antifungal activities. Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives and evaluated their antimicrobial activities, suggesting that similar structures could exhibit useful biological properties (Shah et al., 2014).
Molecular Conformation and Interactions
Studies on related compounds have also investigated their molecular conformations and interactions. Sagar et al. (2017) analyzed the crystal structures of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the conformational preferences and hydrogen bonding patterns that could influence the biological activity and solubility of similar compounds (Sagar et al., 2017).
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3NO3S/c21-16-6-8-17(9-7-16)29(27,28)18-11-12-25(13-18)19(26)10-3-14-1-4-15(5-2-14)20(22,23)24/h1-2,4-9,18H,3,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMOCJSFZFPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.